An In-depth Technical Guide to 1-Bromo-3-chloro-5-isopropoxybenzene
An In-depth Technical Guide to 1-Bromo-3-chloro-5-isopropoxybenzene
CAS Number: 1242336-66-8
This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-isopropoxybenzene, a substituted aromatic compound with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document will delve into its chemical properties, plausible synthetic routes, potential applications, and essential safety considerations, offering valuable insights for researchers, scientists, and professionals in the field.
Core Molecular Attributes
1-Bromo-3-chloro-5-isopropoxybenzene is a polysubstituted benzene derivative featuring a bromine atom, a chlorine atom, and an isopropoxy group at the 1, 3, and 5 positions, respectively. This unique arrangement of functional groups imparts specific reactivity and physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1242336-66-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrClO | [1][3] |
| Molecular Weight | 249.53 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=CC(=CC(=C1)Br)Cl | |
| InChI Key | InChI=1S/C9H10BrClO/c1-6(2)13-9-4-7(10)5-8(11)3-9/h3-6H,1-2H3 |
Strategic Synthesis Pathway: The Williamson Ether Synthesis
While multi-step syntheses starting from aniline or nitrobenzene are conceivable for related halogenated benzenes, a more direct and efficient route to 1-Bromo-3-chloro-5-isopropoxybenzene is the Williamson ether synthesis.[4][5][6][7][8] This well-established method involves the reaction of a phenoxide with an alkyl halide and is particularly suitable for preparing asymmetrical ethers.
The proposed synthesis commences with the commercially available 3-Bromo-5-chlorophenol. The phenolic proton is first abstracted by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the target molecule.
Caption: Proposed Williamson Ether Synthesis for 1-Bromo-3-chloro-5-isopropoxybenzene.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, yet detailed, protocol based on the principles of the Williamson ether synthesis. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
3-Bromo-5-chlorophenol
-
2-Bromopropane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 3-Bromo-5-chlorophenol (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture. Heat the reaction to 50-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-Bromo-3-chloro-5-isopropoxybenzene make it a versatile scaffold for the synthesis of novel pharmaceutical agents. The strategic placement of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, while the isopropoxy group can influence the compound's pharmacokinetic properties.
-
Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds enables sequential and site-selective modifications. For instance, the C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bond, allowing for the introduction of a diverse range of substituents at the 1-position. Subsequent modification at the 3-position can then be achieved under different reaction conditions.
-
Isopropoxy Group as a Lipophilic Moiety: The isopropoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with biological targets. In drug design, tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Scaffold for Bioactive Molecules: Substituted benzene rings are ubiquitous in marketed drugs.[9] The 1,3,5-substitution pattern of this molecule can serve as a core for the synthesis of inhibitors of various enzymes or ligands for receptors where specific spatial arrangements of substituents are required for biological activity. The introduction of bromine, in particular, has been a strategy in drug design to enhance potency and modulate pharmacokinetic properties.
Caption: Potential synthetic modifications and applications of 1-Bromo-3-chloro-5-isopropoxybenzene.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. There will likely be three aromatic signals, each appearing as a singlet or a narrow triplet (due to meta-coupling), in the range of δ 6.8-7.5 ppm. The isopropoxy group will show a septet for the methine proton (CH) around δ 4.5-5.0 ppm and a doublet for the two methyl groups (CH₃) around δ 1.2-1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit six aromatic carbon signals and two aliphatic carbon signals for the isopropoxy group. The carbon atoms attached to the halogens and the oxygen will be significantly shifted downfield.
-
IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic isopropoxy group (around 2850-2980 cm⁻¹). Strong C-O stretching for the ether linkage will be observed in the region of 1200-1300 cm⁻¹. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Fragmentation may involve the loss of the isopropoxy group, the halogen atoms, or cleavage of the isopropyl group.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-Bromo-3-chloro-5-isopropoxybenzene is not widely available. However, based on the data for structurally related compounds such as other halogenated benzenes, the following precautions should be taken:
-
General Hazards: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.
Conclusion
1-Bromo-3-chloro-5-isopropoxybenzene is a valuable synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. Its synthesis via the Williamson ether synthesis is a practical and efficient approach. The unique substitution pattern of this molecule offers opportunities for selective chemical modifications, making it an attractive building block for the creation of novel and complex molecular architectures. As with all chemicals, proper safety precautions must be observed during its handling and use. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility of this promising compound.
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